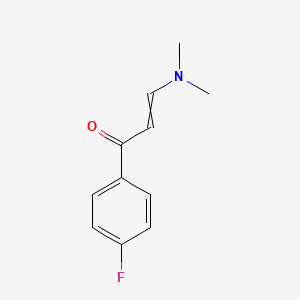

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: is an organic compound that features a dimethylamino group, a fluorophenyl group, and a propenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

- 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

- 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

- 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biologische Aktivität

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a fluorophenyl moiety, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 193.2 g/mol. The compound features a prop-2-en-1-one functional group that is crucial for its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the field of cancer treatment. Its mechanisms of action include:

- Antiproliferative Effects : The compound has shown potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC values for these cell lines range from 30 nM to 240 nM, indicating strong efficacy compared to standard treatments like combretastatin A-4 (CA-4) .

- Mechanism of Action : Studies suggest that the compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .

In Vitro Studies

A detailed investigation into the cytotoxic effects of this compound revealed the following findings:

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| HeLa | 38 | Tubulin inhibition |

| A549 | 43 | Cell cycle arrest |

| HT-29 | 30 | Apoptosis induction |

These results indicate that the compound is significantly more potent than many existing chemotherapeutic agents .

Case Studies

In a specific study involving zebrafish models, this compound demonstrated substantial in vivo anticancer activity. The compound was administered at various concentrations, leading to notable reductions in tumor size and improved survival rates among treated subjects .

Structural Analysis

Crystal structure analysis has shown that the compound forms dimers through π–π stacking interactions and C—H⋯O hydrogen bonds, contributing to its stability and biological activity . The dihedral angle between the prop-2-en-1-one group and the phenyl ring is approximately 19.33°, which may influence its interaction with biological targets.

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.